molecular formula C17H14O3 B12463931 2-Propenoic acid, 3-phenyl-, 2-oxo-2-phenylethyl ester CAS No. 509113-38-6

2-Propenoic acid, 3-phenyl-, 2-oxo-2-phenylethyl ester

Cat. No.: B12463931
CAS No.: 509113-38-6
M. Wt: 266.29 g/mol
InChI Key: NNFJJJVOBXFUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenethyl cinnamate can be synthesized through the esterification of cinnamic acid with phenethyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of phenethyl cinnamate often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity phenethyl cinnamate .

Chemical Reactions Analysis

Types of Reactions

Phenethyl cinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenethyl cinnamate has diverse applications in scientific research:

    Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of phenethyl cinnamate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenethyl cinnamate is unique due to its specific ester linkage and the presence of both phenyl and phenethyl groups, which contribute to its distinct chemical properties and applications .

Properties

CAS No.

509113-38-6

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

phenacyl 3-phenylprop-2-enoate

InChI

InChI=1S/C17H14O3/c18-16(15-9-5-2-6-10-15)13-20-17(19)12-11-14-7-3-1-4-8-14/h1-12H,13H2

InChI Key

NNFJJJVOBXFUAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.